4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Descripción
4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a pyridazine core substituted with a morpholine ring at the 6-position and a 4-ethylbenzene sulfonamide group attached via a phenyl linker. This compound is part of a broader class of small-molecule screening agents used in drug discovery, particularly targeting enzymes or receptors where sulfonamide scaffolds are pharmacologically relevant.
Propiedades
IUPAC Name |
4-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-2-17-6-8-20(9-7-17)30(27,28)25-19-5-3-4-18(16-19)21-10-11-22(24-23-21)26-12-14-29-15-13-26/h3-11,16,25H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQLYMAPGNAOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves multiple steps, starting with the preparation of the core sulfonamide structure. The process typically includes:
Formation of the Sulfonamide Core: The initial step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide core.
Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the sulfonamide core.
Attachment of the Morpholinyl Group: The morpholinyl group is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with the pyridazinyl-substituted sulfonamide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl and pyridazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can lead to the formation of 4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition, particularly those involving sulfonamide-sensitive enzymes.
Medicine: The compound has potential as an antimicrobial agent, given the known activity of sulfonamides against various pathogens.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its potential antimicrobial activity, the compound likely inhibits the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and replication.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs include:
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Morpholine vs. Pyrrolidine/Propoxy : The morpholine group (in the target and G620-0232/0239) provides a polar oxygen atom, enhancing water solubility and hydrogen-bonding capacity compared to pyrrolidine (G620-0256) or propoxy (G619-0023). Pyrrolidine’s secondary amine may increase basicity, while propoxy introduces lipophilicity .
- Benzene Substituents: Ethyl vs. Methyl: The ethyl group (target vs. Bromo (G620-0239): Bromine adds molecular weight and electronegativity, possibly influencing binding affinity via halogen bonding . 3,4-Dimethyl (G620-0256): Methyl groups may enhance metabolic stability but reduce solubility compared to monosubstituted analogs .
Pharmacological Implications
- Morpholine-containing compounds (target, G620-0232/0239) are likely prioritized for targets requiring polar interactions (e.g., kinases).
- Pyrrolidine/propoxy analogs (G620-0256, G619-0023) may be tailored for hydrophobic binding pockets or improved pharmacokinetics.
- The bromo substituent (G620-0239) could serve as a heavy atom in crystallography or a placeholder for further functionalization .
Actividad Biológica
4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has attracted significant attention due to its potential biological activities. The structural components of this compound, including the sulfonamide group, morpholine ring, and pyridazine moiety, suggest a range of possible interactions with biological targets.
Chemical Structure and Properties
The IUPAC name for this compound is 4-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide. Its molecular formula is C22H24N4O3S, and it features a sulfonamide functional group, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 420.51 g/mol |
| IUPAC Name | 4-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
| CAS Number | 946317-89-1 |
The biological activity of 4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can inhibit various enzymes, while the morpholine and pyridazine components may enhance binding affinity to specific biological pathways.
Biological Activity
Research indicates that compounds in the sulfonamide class can exhibit a variety of biological activities, including:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis.
- Cardiovascular Effects : A study on related benzene sulfonamides demonstrated effects on perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential cardiovascular applications .
- Enzyme Inhibition : Sulfonamide derivatives have been reported to act as inhibitors of carbonic anhydrase, which could be beneficial in treating conditions like heart failure .
Case Studies
Recent studies have explored the biological effects of similar compounds:
Study on Perfusion Pressure
A study evaluated the impact of various benzene sulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that specific derivatives could significantly decrease perfusion pressure over time compared to controls. This suggests a potential therapeutic application in managing cardiovascular conditions.
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzene Sulfonamide | 0.001 | Decreased |
| 4-(2-Amino-Ethyl)-Benzene-Sulfonamide | 0.001 | Significant Decrease |
Molecular Docking Studies
Theoretical studies using molecular docking have suggested that compounds similar to 4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide may interact effectively with calcium channel proteins, indicating potential roles in modulating calcium signaling pathways critical for cardiac function .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
